2-Amino-3-methoxypyridine
Description
Significance within Chemical and Biological Sciences
The strategic placement of the amino and methoxy (B1213986) groups on the pyridine (B92270) ring of 2-Amino-3-methoxypyridine imparts specific electronic and steric properties that are highly desirable in various chemical and biological contexts. These functionalities allow for diverse chemical modifications and interactions with biological targets, underpinning its broad utility.
Role as a Privileged Scaffold in Medicinal Chemistry Research
In the field of medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often leading to the development of various therapeutic agents. 2-Aminopyridine (B139424) and its derivatives are recognized as such scaffolds. rsc.orgnih.govnih.gov The this compound moiety, in particular, has been incorporated into molecules designed for a range of therapeutic applications.
One notable example is its use in the development of gamma-secretase modulators (GSMs) for potential Alzheimer's disease therapy. nih.gov Research has shown that incorporating a methoxypyridine motif into a tetracyclic scaffold can enhance the activity of these modulators in reducing the production of amyloid-beta 42 (Aβ42), a peptide implicated in the formation of amyloid plaques in the brain. nih.gov The introduction of the methoxypyridine group was found to improve the drug-like properties of the compounds, including their solubility. nih.gov Specifically, a 3-methoxypyridine (B1141550) derivative demonstrated restored activity in a series of compounds where the parent pyridine derivative was inactive. nih.gov
The versatility of the aminopyridine scaffold extends to the development of anti-inflammatory and anti-cancer therapies. chemimpex.comchemimpex.com The unique structure of 3-amino-2-methoxypyridine, an isomer of the title compound, allows for modifications that can enhance the efficacy of active pharmaceutical ingredients. chemimpex.com Furthermore, derivatives of aminopyridines have been investigated for their potential as antibacterial agents. researchgate.netnih.gov
Table 1: this compound in Medicinal Chemistry
| Therapeutic Area | Target/Application | Key Findings |
|---|---|---|
| Alzheimer's Disease | Gamma-secretase modulation | Incorporation of a methoxypyridine motif improved activity and solubility of GSMs. nih.gov |
| Anti-inflammatory | Drug discovery | The related 3-amino-2-methoxypyridine is used to enhance the efficacy of active pharmaceutical ingredients. chemimpex.comchemimpex.com |
| Anti-cancer | Drug discovery | The related 3-amino-2-methoxypyridine is utilized in the development of new anti-cancer therapies. chemimpex.comchemimpex.com |
| Antibacterial | Drug discovery | Aminopyridine derivatives have shown potential as antibacterial agents. researchgate.netnih.gov |
Importance in Synthetic Organic Chemistry
This compound serves as a crucial intermediate and building block in synthetic organic chemistry. chemimpex.com Its functional groups provide reactive sites for a variety of chemical transformations, enabling the construction of more complex molecules.
The synthesis of various heterocyclic compounds relies on the reactivity of the aminopyridine core. researchgate.netsioc-journal.cn For instance, the synthesis of 2,3-diamino-6-methoxypyridine (B1587572) involves the reduction of 2-amino-6-methoxy-3-nitropyridine, which is prepared by the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482). google.com This highlights the utility of the methoxypyridine scaffold in accessing other important substituted pyridines.
Furthermore, the condensation of propanedinitrile with various enals or enones in a methanol-sodium methoxide (B1231860) system provides a direct route to 2-methoxypyridine-3-carbonitriles, showcasing a synthetic application of the methoxy-substituted pyridine ring. url.edu The unique dual nucleophilic nature of 2-aminopyridines allows them to react with a wide range of substrates, including ketones, aldehydes, and esters, to form fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn
Applications in Coordination and Materials Science Research
The pyridine nitrogen and the exocyclic amino group of 2-aminopyridine derivatives make them excellent ligands for coordinating with metal ions. sciencenet.cn This property has led to their use in the development of coordination complexes and metal-organic frameworks (MOFs).
Research on the coordination chemistry of the related 2-amino-3-methylpyridine (B33374) has shown its ability to form complexes with silver(I) and copper(II) ions. mdpi.com In one instance, 2-amino-3-methylpyridine acts as a bridging ligand between two silver ions, leading to the formation of a polymeric structure. mdpi.com The amino group plays a crucial role in this bridging, demonstrating the versatility of the aminopyridine scaffold in constructing complex supramolecular architectures. mdpi.com The resulting coordination complexes can exhibit interesting properties, such as luminescence. mdpi.com
In the broader context of materials science, the incorporation of aminopyridine derivatives can influence the properties of polymers and coatings. The related 3-amino-2-methoxypyridine is noted for its application in developing advanced materials with improved durability and chemical resistance. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAYRVKSWGSQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432773 | |
| Record name | 2-AMINO-3-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10201-71-5 | |
| Record name | 2-AMINO-3-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Investigations of 2 Amino 3 Methoxypyridine Reactivity
Proton Transfer Dynamics
The transfer of protons is a fundamental chemical process, and in the context of 2-amino-3-methoxypyridine, it is a subject of significant interest, particularly in the excited state. The interplay of light absorption, hydrogen bonding, and molecular structure dictates the dynamics of these transfer processes.
Excited-State Double-Proton Transfer (ESDPT) Mechanism in this compound and Acetic Acid Complex
Studies on the closely related 2-aminopyridine (B139424) (2AP) in complex with carboxylic acids like acetic acid have revealed that an excited-state double-proton transfer (ESDPT) can occur. rsc.org Upon photoexcitation, the complex, which is linked by a pair of intermolecular hydrogen bonds, undergoes a rapid, stepwise proton transfer. rsc.orgepa.gov
The mechanism is initiated by the transfer of a proton from the carboxylic acid to the pyridine (B92270) ring nitrogen of the 2-aminopyridine molecule. epa.gov This is followed by a second proton transfer from the amino group of the 2-aminopyridine to the carbonyl oxygen of the acetic acid. epa.gov This two-step process leads to the formation of an imino tautomer, which is responsible for a characteristic, large Stokes-shifted fluorescence. rsc.orgepa.gov Time-resolved fluorescence spectroscopy on the 2-aminopyridine/acetic acid system has shown that the second proton transfer is an extremely rapid event, occurring on a picosecond timescale. epa.gov Theoretical calculations using time-dependent density functional theory (TDDFT) support a stepwise mechanism over a concerted one for the ESDPT reaction in 2AP/acid systems. rsc.org It is proposed that a similar stepwise ESDPT mechanism occurs for the this compound and acetic acid complex, facilitated by the formation of intermolecular double hydrogen bonds.
Role of Intermolecular Hydrogen Bonding in Proton Transfer Processes
Intermolecular hydrogen bonds are paramount to the entire proton transfer process. rsc.org In the ground state, these bonds form a bridge between the this compound and the acetic acid molecule. Upon electronic excitation, these hydrogen bonds are significantly strengthened, which facilitates the subsequent proton transfer. rsc.org The presence of a polar solvent can disrupt the formation of these crucial double hydrogen bonds, thereby inhibiting the ESDPT reaction. rsc.org This highlights the essential role of the hydrogen-bonded complex in enabling the proton transfer pathway. rsc.org The stability and geometry of these hydrogen bonds in both the ground and excited states are key determinants of the efficiency and dynamics of the proton transfer. Studies on related systems have shown that the geometry of the hydrogen bridge can be influenced by temperature, with the proton shifting its position within the bridge. rsc.org
Tautomerization and Isomerization Pathways of 2-Aminopyridines
Tautomerization in aminopyridines involves the migration of a proton, typically between the exocyclic amino group and the ring nitrogen atom, leading to an equilibrium between amino and imino forms. Isomerization can also occur through processes like pyramidal inversion at the amino group.
Computational Analysis of Tautomeric Forms (e.g., for 2-Amino-3-methylpyridine)
Computational studies, such as those performed on 2-amino-3-methylpyridine (B33374) (a structural analogue of this compound), provide insight into the relative stabilities of different tautomeric forms. researchgate.net Using methods like Density Functional Theory (DFT), researchers can calculate the energies of the ground state amine tautomer and the corresponding imine tautomer. These calculations consistently show that the amine form is the more stable tautomer in the ground state. researchgate.net The energy difference between the tautomers is a critical factor in determining their relative populations at equilibrium.
Table 1: Calculated Energy Difference between Ground State and Transition State for 2-Amino-3-methylpyridine
| Parameter | Energy (kcal/mol) |
|---|---|
| E HOMO of Transition State | -123.7 |
| Energy Difference (E HOMO) between Transition State and Ground State (A1) | 5.1 |
Data sourced from a computational study on 2-amino-3-methylpyridine. researchgate.net
Transition State Structures for Pyramidal Inversion and Proton Transfer
The conversion between tautomers or isomers proceeds through a high-energy transition state. For 2-aminopyridines, two primary pathways for isomerization are considered: pyramidal inversion at the amino group and proton transfer. Computational modeling helps to elucidate the structures and energies of these transition states. researchgate.net
Pyramidal inversion involves the 'flipping' of the amino group through a planar transition state. The energy barrier for this process provides information on the flexibility of the amino group. Proton transfer from the amino group to the ring nitrogen involves a more significant structural rearrangement and a different transition state. The calculated energy of the transition state for proton transfer in 2-amino-3-methylpyridine is significantly higher than the ground state, indicating a substantial energy barrier for the tautomerization process. researchgate.net
Coordination Chemistry Reaction Mechanisms
2-Aminopyridine derivatives are effective ligands in coordination chemistry due to the presence of multiple donor sites: the pyridine ring nitrogen and the exocyclic amino nitrogen. In the case of this compound, the methoxy (B1213986) group's oxygen atom could potentially act as an additional coordination site.
Ligand Coordination Modes (Monodentate, Bidentate, Bridging) with Metal Ions
This compound, possessing multiple potential donor sites (the pyridine ring nitrogen, the exocyclic amino nitrogen, and the methoxy oxygen), can exhibit various coordination modes when interacting with metal ions. The specific mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. While crystal structures for complexes of this compound itself are not extensively detailed in the cited literature, analysis of closely related aminopyridine ligands provides significant insight into its expected behavior. sciencenet.cn
Monodentate Coordination: The most common coordination mode for aminopyridine-type ligands involves the ligand binding to a single metal center through one donor atom. nih.gov For 2-aminopyridines, the endocyclic pyridine nitrogen is typically the most efficient and strongest nucleophilic site for coordination. mdpi.com In a study of 2-amino-3-methylpyridine complexes with silver(I), the ligand was observed to coordinate to the Ag(I) ion solely through the ring nitrogen, demonstrating monodentate binding. mdpi.com
Bidentate Coordination: Bidentate, or chelating, coordination involves the ligand binding to a single metal center through two donor atoms simultaneously. Amino-containing heterocyclic ligands are known to be capable of forming such bonds, often involving the ring nitrogen and the exocyclic amino group. sciencenet.cn This creates a stable five-membered chelate ring. While this mode is well-documented for many bidentate ligands, specific structural evidence for this compound acting in a chelating fashion was not found in the reviewed literature. However, this remains a potential binding mode given the structure of the molecule.
Electron Transition Analysis in Metal Complexes
The formation of metal complexes with this compound leads to changes in the electronic structure of the ligand and the metal ion, which can be probed using UV-Visible spectroscopy. libretexts.org This technique measures the absorption of light corresponding to the excitation of electrons to higher energy levels. The resulting spectra provide valuable information on the nature of the metal-ligand bonding. libretexts.org
The spectra of these complexes typically display several types of electronic transitions:
Ligand-Centered Transitions: These are transitions occurring within the molecular orbitals of the this compound ligand itself. They are often similar to those of the free ligand but may be shifted in wavelength and intensity upon coordination to a metal ion. The primary ligand-centered transitions are:
π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the pyridine ring's aromatic system. These are typically high-energy, high-intensity absorptions found in the UV region. researchgate.net
n → π* transitions: These involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atoms) to a π* antibonding orbital. researchgate.net These transitions are generally of lower energy and intensity compared to π → π* transitions. researchgate.net
d-d Transitions (Ligand Field Transitions): In complexes with transition metals having d-electrons, absorption of light can excite an electron from a lower-energy d-orbital to a higher-energy d-orbital. libretexts.org These transitions are often weak and appear in the visible region of the spectrum, being responsible for the characteristic colors of many transition metal complexes. libretexts.org
Charge-Transfer (CT) Transitions: These involve the movement of an electron between orbitals that are primarily centered on the metal and orbitals primarily centered on the ligand.
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital. These transitions are typically very intense.
While specific spectral data for this compound complexes is limited in the provided sources, data from analogous compounds illustrates these principles.
Detailed Reaction Pathway Elucidation
The reactivity of this compound is characterized by the interplay of its functional groups. Mechanistic studies reveal its participation in complex reaction pathways, including N-alkylation, condensation, and substitution reactions.
Investigation of Iminium–Keto Intermediates in N-Alkylation
N-alkylation of amines is a fundamental transformation, though it can be complicated by issues such as over-alkylation, as the product amine is often more nucleophilic than the starting material. masterorganicchemistry.com The reaction of 2-aminopyridines with carbonyl compounds like ketones represents a specialized form of N-alkylation that often proceeds through distinct intermediates en route to fused heterocyclic systems.
While a specific "iminium-keto" intermediate is not explicitly detailed, the reaction mechanism is understood to involve the formation of an iminium species. In the reaction between a 2-aminopyridine and a ketone, the proposed pathway is as follows:
Nucleophilic Attack: The reaction initiates with the nucleophilic exocyclic amino group of the 2-aminopyridine attacking the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate known as a carbinolamine.
Dehydration and Iminium Formation: The carbinolamine intermediate is typically unstable and undergoes dehydration (loss of a water molecule). Protonation of the hydroxyl group makes it a good leaving group (water), and its departure is assisted by the lone pair of the adjacent nitrogen, leading to the formation of a resonance-stabilized cation known as an iminium ion. This iminium intermediate is a key electrophilic species.
Cyclization: In many syntheses, such as the formation of imidazo[1,2-a]pyridines, the reaction proceeds via intramolecular cyclization. rsc.org The nucleophilic endocyclic nitrogen of the pyridine ring attacks the electrophilic carbon of the iminium group. rsc.orgacs.org
Aromatization: The final step is typically a deprotonation or oxidation event that leads to the formation of the stable, aromatic fused heterocyclic product.
In related reactions under strongly acidic conditions, such as the nitration of 2-aminopyridine, protonation of the ring nitrogen leads to the formation of an iminium-enamine grouping, highlighting the accessibility of iminium intermediates in the chemistry of 2-aminopyridines. sapub.org
Condensation and Substitution Reaction Mechanisms
Condensation Reactions: this compound can participate in condensation reactions, where two or more molecules combine, often with the loss of a small molecule like water or ammonia, to form a more complex product. scielo.org.mxscielo.org.mx A well-studied example in analogous systems is the multicomponent synthesis of 2-amino-3-cyanopyridines. nih.govaurigeneservices.com A plausible mechanism for such a condensation involves several steps:
Knoevenagel Condensation: An aldehyde or ketone reacts with an active methylene (B1212753) compound (like malononitrile) to form an arylidene or alkylidene intermediate.
Michael Addition: The 2-aminopyridine can react with another ketone in the presence of ammonium (B1175870) acetate (B1210297) to form an imino intermediate. This intermediate then undergoes a Michael addition to the activated double bond of the arylidene species formed in the first step. aurigeneservices.com
Cyclization and Aromatization: The resulting adduct undergoes intramolecular cyclization, where the amino group attacks a nitrile carbon. This is followed by tautomerization and aromatization (often through the loss of H₂) to yield the final substituted pyridine ring. nih.govaurigeneservices.com An unexpected condensation of 2-aminopyridine with barbituric acid in DMF has also been reported, potentially proceeding through a Mannich-type reaction pathway. scielo.org.mxscielo.org.mx
Substitution Reactions: The pyridine ring in this compound is subject to both nucleophilic and electrophilic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): The methoxy group at the 3-position can be displaced by strong nucleophiles. A protocol for the nucleophilic amination of methoxypyridines using a sodium hydride-lithium iodide composite has been developed, providing a direct route to aminopyridines. rsc.org This type of reaction generally proceeds via an SNAr mechanism, where the nucleophile attacks the electron-deficient pyridine ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the methoxide (B1231860) leaving group to restore aromaticity.
Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing incoming electrophiles to the positions ortho and para to it (C5 and C3). However, the pyridine nitrogen is deactivating. In the case of 2-aminopyridine, electrophilic substitution, such as nitration, preferentially occurs at the C5 position. sapub.org The reaction in acidic media proceeds on the protonated pyridine ring, where the iminium character of the ring nitrogen creates a strong "electric hindrance" at the C3 position, disfavoring electrophilic attack there and favoring the C5 position. sapub.org
Advanced Spectroscopic and Structural Characterization of 2 Amino 3 Methoxypyridine and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprint vibrations of a molecule.
Fourier Transform Infrared (FT-IR) Analysis
The FT-IR spectrum of 2-Amino-3-methoxypyridine is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The analysis of these bands provides direct evidence for the presence of the amino (-NH₂), methoxy (B1213986) (-OCH₃), and pyridine (B92270) ring structures.
The high-wavenumber region of the spectrum is dominated by N-H and C-H stretching vibrations. Primary aromatic amines typically exhibit two distinct bands for the N-H stretching modes: an asymmetric stretch and a symmetric stretch, generally found in the 3300–3500 cm⁻¹ range core.ac.uknajah.edu. The aromatic and aliphatic C-H stretching vibrations from the pyridine ring and the methoxy group, respectively, are expected to appear in the 3000–3100 cm⁻¹ and 2850–2960 cm⁻¹ regions.
The middle-wavenumber "fingerprint" region contains a wealth of structural information. The scissoring vibration of the -NH₂ group is anticipated around 1600-1650 cm⁻¹ najah.edu. The characteristic stretching vibrations of the pyridine ring (C=C and C=N) typically appear as a series of bands between 1400 cm⁻¹ and 1600 cm⁻¹ iiste.org. The C-O stretching vibration of the aryl ether in the methoxy group is expected to produce a strong band, typically in the 1200-1275 cm⁻¹ range. Other important vibrations include in-plane and out-of-plane bending of C-H bonds and wagging and twisting modes of the amino group core.ac.uknajah.edu.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Asymmetric Stretching | ~3400-3500 | Amino (-NH₂) |
| N-H Symmetric Stretching | ~3300-3400 | Amino (-NH₂) |
| Aromatic C-H Stretching | ~3000-3100 | Pyridine Ring |
| Aliphatic C-H Stretching | ~2850-2960 | Methoxy (-OCH₃) |
| N-H Scissoring | ~1600-1650 | Amino (-NH₂) |
| C=C / C=N Ring Stretching | ~1400-1600 | Pyridine Ring |
| C-O-C Asymmetric Stretching | ~1200-1275 | Aryl Ether |
| N-H Wagging | ~650-900 | Amino (-NH₂) |
Raman Spectroscopy: Experimental and Computational Correlation
Raman spectroscopy provides complementary vibrational data to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. This makes it particularly useful for analyzing symmetric vibrations and the carbon backbone of the pyridine ring. Experimental Raman spectra of this compound are available in spectral databases nih.gov.
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for interpreting vibrational spectra nih.gov. By calculating the theoretical vibrational frequencies of a molecule, a predicted Raman spectrum can be generated. This computational spectrum can then be compared with the experimental data, allowing for a more confident and detailed assignment of the observed Raman bands mdpi.com. Quantum chemical calculations can elucidate the potential energy distribution (PED) for each vibrational mode, detailing the contribution of individual bond stretches, bends, and torsions to a specific spectral peak nih.gov. This correlation between experimental and computational results provides a robust method for confirming the molecular structure and understanding its vibrational dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful techniques for elucidating the detailed carbon-hydrogen framework of an organic molecule.
¹H and ¹³C NMR for Molecular Structure Confirmation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The protons of the amino group (-NH₂) would likely appear as a broad singlet, with a chemical shift that can be highly dependent on solvent and concentration. The methoxy group (-OCH₃) protons would produce a sharp singlet, typically in the range of 3.8-4.0 ppm. The three aromatic protons on the pyridine ring would appear as distinct multiplets, with their chemical shifts and coupling patterns dictated by their positions relative to the electron-donating amino and methoxy groups and the ring nitrogen.
| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | -NH₂ | Variable (Broad) | Singlet (broad) |
| ¹H | -OCH₃ | ~3.8 - 4.0 | Singlet |
| ¹H | Pyridine H | ~6.5 - 8.0 | Multiplets |
| ¹³C | -OCH₃ | ~55 - 60 | N/A |
| ¹³C | Pyridine C | ~100 - 160 | N/A |
Computational Prediction of NMR Chemical Shifts
In cases where experimental NMR data is ambiguous or unavailable for direct comparison, computational methods provide a reliable means of predicting chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard and accurate approach for calculating the NMR shielding tensors of a molecule najah.edunih.govrsc.org.
The GIAO-DFT calculation first involves optimizing the molecule's geometry. Subsequently, the magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C) are computed gaussian.com. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The correlation between these computationally predicted shifts and experimental values for related structures is often very high, making this a powerful tool for structural verification researchgate.net. This predictive capability is crucial for distinguishing between isomers and confirming the precise substitution pattern on the pyridine ring.
Mass Spectrometry Techniques
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, the molecular weight is 124.14 g/mol nih.govchemscene.com.
In an electron ionization (EI) mass spectrum, this compound would be expected to show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 124. This peak confirms the molecular weight of the compound. The fragmentation of the molecular ion provides further structural clues. Common fragmentation pathways for this molecule could include:
Loss of a methyl radical (•CH₃): This would result from the cleavage of the methoxy group, producing a fragment ion at m/z 109.
Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the elimination of formaldehyde from the methoxy group, resulting in a fragment at m/z 94.
Loss of hydrogen cyanide (HCN): Cleavage of the pyridine ring, a characteristic fragmentation for pyridine derivatives, could lead to the loss of HCN, producing a fragment ion at m/z 97.
Analysis of the relative abundances of these and other fragment ions helps to piece together the molecular structure, corroborating the findings from vibrational and NMR spectroscopy. Gas chromatography-mass spectrometry (GC-MS) data for this compound is available in public databases, confirming its mass and fragmentation behavior nih.gov.
X-ray Crystallography
While a crystal structure for this compound itself is not publicly available in the searched databases, analysis of closely related compounds provides significant insight into its likely structural features. A study on a silver(I) complex with the analogous ligand 2-Amino-3-methylpyridine (B33374) reveals coordination through the endocyclic ring nitrogen atom. mdpi.com An even closer analogue, 2-amino-3-nitropyridine, has been structurally characterized, offering a reliable model for the molecular geometry and packing of a 2,3-substituted aminopyridine. researchgate.net The geometric parameters (bond lengths and angles) were determined with high precision, confirming the planar structure of the pyridine ring. researchgate.net
The table below presents the crystallographic data for 2-amino-3-nitropyridine, which serves as a structural analogue.
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₅N₃O₂ |
| Formula Weight | 139.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.628(2) |
| b (Å) | 3.826(1) |
| c (Å) | 12.186(2) |
| β (°) | 114.21(1) |
| Volume (ų) | 579.5(2) |
| Z (molecules/unit cell) | 4 |
The supramolecular architecture of a crystal is governed by a network of intermolecular interactions, with hydrogen bonds being particularly significant in molecules possessing donor (e.g., N-H, O-H) and acceptor (e.g., N, O) sites. semanticscholar.org In this compound, the amino group (-NH₂) provides strong hydrogen bond donors, while the ring nitrogen and the methoxy oxygen act as potential acceptors.
Analysis of related crystal structures confirms the prevalence of hydrogen bonding. In the crystal structure of a 2-amino-3-hydroxypyridinium salt, the cations and anions are linked by a robust three-dimensional network of N—H⋯O, N—H⋯N, and O—H⋯O hydrogen bonds. nih.gov Similarly, in a silver complex of 2-amino-3-methylpyridine, the amino group forms hydrogen bonds with the nitrate (B79036) counter-ion, which plays a crucial role in stabilizing the crystal packing. mdpi.com These interactions dictate the assembly of molecules into recognizable supramolecular synthons, such as dimers or chains, which then organize to form the final crystal lattice. The strength and directionality of these bonds are fundamental to the physical properties of the solid material.
The packing efficiency of molecules within a crystal lattice is a key structural parameter. Not all space within the unit cell is occupied by the atoms of the molecule; the unoccupied space is referred to as void volume. The determination of this void volume is typically performed computationally using the results from a single-crystal X-ray structure determination.
Software such as PLATON can be used to calculate the solvent-accessible void volume within a crystal. platonsoft.nlbbk.ac.uk The calculation is based on a grid search algorithm where a probe sphere, typically with a radius of 1.2 Å (approximating a water molecule), is rolled over the van der Waals surfaces of the molecules in the unit cell. uu.nl The volume that is accessible to the center of this probe defines the void volume. This analysis is critical for several reasons: it allows for the calculation of the Kitaigorodskii packing index (the ratio of molecular volume to unit cell volume), helps identify potential sites for disordered solvent molecules, and provides insight into the porosity of the material. uu.nlmit.edu For most organic molecules, the packing index is typically in the range of 65-75%.
Thermal and Electrochemical Characterization
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical information about the physical and chemical properties of materials as a function of temperature. mt.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and solid-solid phase transitions. For a crystalline compound like this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine thermal stability and decomposition profiles. The analysis reveals the temperature at which the compound begins to degrade and the extent of mass loss during decomposition.
Simultaneous TGA-DSC analysis allows for both mass change and heat flow to be measured in a single experiment, providing a comprehensive thermal profile. azom.comperkinelmer.com.ar Data for the related compound 2-aminopyridine (B139424) shows a sharp melting endotherm immediately followed by the onset of decomposition, indicating that it degrades soon after melting under typical heating conditions. researchgate.net
| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Mass Loss (%) |
|---|---|---|---|
| Melting (DSC Peak) | 61.21 | 155.99 | N/A |
| Decomposition Onset (TGA) | ~70 | N/A | - |
| Decomposition Max Rate (TGA) | 129.57 | N/A | - |
| Total Mass Loss (TGA) | up to 180°C | N/A | 99.73 |
Electrochemical Characterization
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of electroactive species. By scanning the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of a compound.
The electrochemical properties of aminopyridine derivatives are influenced by the electron-donating nature of the amino group and other substituents on the pyridine ring. researchgate.net Studies on various pyridine and pyrimidine (B1678525) derivatives show that they can undergo reduction and/or oxidation processes, which are often irreversible. nih.govresearchgate.net For this compound, both the amino and methoxy groups are electron-donating, which would be expected to make the pyridine ring easier to oxidize and harder to reduce compared to unsubstituted pyridine. A cyclic voltammogram would provide the specific potentials at which these electron transfer processes occur, offering insight into the electronic structure of the molecule and its potential behavior in redox-active systems.
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. This analysis provides critical information about the decomposition patterns, thermal stability, and the composition of the intermediate and final products.
In studies of compounds structurally related to this compound, such as 2-amino-substituted pyrimidines, TGA reveals multi-step decomposition processes. For instance, the thermal analysis of 2-amino-4-(p-methoxyphenyl)-6-hydroxyphenyl-3,6-dihydropyrimidine shows a complete mass loss in three distinct stages when heated in an inert nitrogen atmosphere. scialert.net The initial mass loss is typically observed between 142-190°C for this class of compounds. scialert.net
A hypothetical TGA study of a derivative of this compound might yield data similar to that observed for other amino-substituted heterocycles. The decomposition would likely begin with the loss of more volatile substituents, followed by the fragmentation of the pyridine ring at higher temperatures. The resulting thermogram would display a series of steps, each corresponding to a specific mass loss event.
Table 1: Hypothetical TGA Data for a this compound Derivative
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|
| 150 - 250 | 15% | Loss of a functional group (e.g., methoxy group) |
| 250 - 400 | 40% | Fragmentation of the pyridine ring |
| 400 - 600 | 30% | Further decomposition of organic fragments |
Note: This table is illustrative and based on typical decomposition patterns of similar organic compounds.
The insights gained from TGA are crucial for determining the operational temperature limits of materials and for understanding their degradation mechanisms.
Differential Thermal Analysis (DTA)
Differential thermal analysis is a technique that measures the temperature difference between a sample and an inert reference material as a function of temperature. DTA provides information on physical and chemical changes that involve a change in enthalpy, such as phase transitions (melting, crystallization), and chemical reactions (decomposition, oxidation).
For substituted pyrimidines, DTA curves run simultaneously with TGA show endothermic and exothermic peaks corresponding to the mass loss stages. scialert.net For example, 2-amino-4-(p-methoxyphenyl)-6-hydroxyphenyl-3,6-dihydropyrimidine exhibits two endothermic peaks at 362°C and 650°C, indicating that the decomposition processes are energy-absorbing. scialert.net In contrast, another derivative, 2-amino-4-(p-methoxy)-6-diphenyl-3,6-dihydropyrimidine, shows an exothermic peak at 128°C followed by two endothermic peaks at 388°C and 588°C. scialert.net The position and intensity of these peaks are influenced by factors such as the heating rate and the nature of the substituents. nist.gov
A DTA study of a this compound derivative would be expected to reveal key thermal events. An endothermic peak would likely correspond to its melting point. Subsequent endothermic or exothermic peaks at higher temperatures would signify decomposition events. The shape and number of these peaks would offer insights into the complexity of the decomposition process.
Table 2: Expected DTA Events for a this compound Derivative
| Peak Temperature (°C) | Type of Peak | Corresponding Event |
|---|---|---|
| ~90 - 110 | Endothermic | Melting |
| ~200 - 350 | Endothermic/Exothermic | Onset of decomposition |
Note: This table is a generalized representation based on the thermal behavior of related heterocyclic compounds.
Cyclic Voltammetry (CV) for Electrochemical Properties of Derived Polymers
Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of molecules and materials. In the context of this compound, CV is particularly relevant for characterizing the electrochemical behavior of polymers synthesized from this monomer. The electropolymerization of aminopyridines can lead to the formation of conductive polymer films on an electrode surface.
The cyclic voltammogram of a polymer derived from a substituted aminopyridine typically shows characteristic oxidation and reduction peaks. These peaks correspond to the reversible or irreversible electron transfer reactions of the polymer backbone. For instance, studies on the electropolymerization of 3-aminopyridine (B143674) have shown the formation of a polymer film with distinct redox waves. researchgate.net The shape of the CV curve, the peak potentials, and the peak currents provide information about the polymer's conductivity, stability, and electrocatalytic activity.
The electrochemical properties of polymers derived from substituted polypyridine ligands have been extensively studied, revealing that the redox behavior is influenced by the nature of the substituents on the pyridine ring. nih.gov For a polymer of this compound, the amino and methoxy groups would be expected to influence the electron density of the polymer backbone, thereby affecting its oxidation and reduction potentials.
Table 3: Representative CV Data for a Polymer Derived from a Substituted Aminopyridine
| Scan Rate (mV/s) | Anodic Peak Potential (V) | Cathodic Peak Potential (V) |
|---|---|---|
| 50 | 0.85 | 0.65 |
| 100 | 0.88 | 0.62 |
Note: This data is hypothetical and illustrates the typical trend of peak potentials with varying scan rates for a conductive polymer.
The study of such polymers is significant for their potential applications in sensors, electrocatalysis, and electronic devices. researchgate.netijnc.ir
Computational and Theoretical Chemistry Studies on 2 Amino 3 Methoxypyridine Systems
Ab Initio and Quantum Chemical Calculations
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and prone to electronic transitions.
In a theoretical study on salts of 2-amino-3-methylpyridine (B33374), a closely related analogue of 2-amino-3-methoxypyridine, Frontier Molecular Orbital (FMO) analysis was conducted to predict the band gap energies. iucr.org For the salt bis(2-amino-3-methylpyridinium) fumarate (B1241708) dihydrate, the calculated HOMO-LUMO energy gap was found to be 4.0035 eV. iucr.org Another salt, 2-amino-3-methylpyridinium 5-chlorosalicylate, exhibited a lower band gap energy of 2.6577 eV. iucr.org These values highlight how the electronic properties and reactivity of the aminopyridine core can be modulated by the formation of different salts. While direct experimental or theoretical values for this compound were not found in the searched literature, these findings on a similar structure suggest that this compound would also possess a significant HOMO-LUMO gap, indicative of a stable molecule. The methoxy (B1213986) group, being an electron-donating group, would be expected to influence the energies of the frontier orbitals compared to the unsubstituted aminopyridine.
The table below summarizes the calculated HOMO-LUMO energy gaps for the related 2-amino-3-methylpyridine salts. iucr.org
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| bis(2-amino-3-methylpyridinium) fumarate dihydrate | - | - | 4.0035 |
| 2-amino-3-methylpyridinium 5-chlorosalicylate | - | - | 2.6577 |
Data sourced from a study on 2-amino-3-methylpyridine salts. Specific HOMO and LUMO energy values were not provided in the source.
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are essential for understanding the three-dimensional structure and dynamic behavior of molecules like this compound. Conformational analysis, a key aspect of molecular modeling, investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This is particularly important for flexible molecules that can adopt multiple conformations, which may in turn affect their biological activity and physical properties.
A study investigating the hydrogen bonding and amino-imino tautomerization of several aminopyridine derivatives, including this compound (2A3MOP), provides valuable insights into its conformational preferences. nih.gov Using UV absorption and fluorescence spectroscopy, combined with ab initio molecular orbital calculations, the study explored the interactions of 2A3MOP with acetic acid in a non-polar solvent. nih.gov The results indicated the formation of a dual hydrogen-bonded complex between this compound and acetic acid. nih.gov This implies a specific conformational orientation that facilitates this interaction.
Furthermore, the study revealed that in the excited state (S1 state), an imino-tautomer of this compound was produced through a double proton transfer within the hydrogen-bonded complex. nih.gov This tautomerization process is inherently linked to the molecule's conformational flexibility, allowing for the necessary atomic rearrangements. In contrast, for other isomers like 2-amino-6-methoxypyridine (B105723), the formation of such complexes and tautomers was sterically hindered by the methoxy group, underscoring the importance of the substituent's position on the pyridine (B92270) ring in dictating conformational freedom and reactivity. nih.gov The flexibility of the amino and methoxy groups in this compound is therefore a critical factor in its intermolecular interactions and photochemical behavior.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. wikipedia.org This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule and a protein's binding site. wikipedia.org
While specific docking studies exclusively featuring this compound were not prominently found, research on related aminopyridine derivatives provides a strong basis for understanding its potential biological interactions. For instance, a molecular docking study of various aminopyridines, including 2-aminopyridine (B139424) and 3-aminopyridine (B143674), investigated their binding to the KcsA K+ channel, a bacterial potassium channel. nih.gov This study used the AutoDock force field and found a common binding zone for these molecules within the alpha-subunit of the channel, specifically interacting with the carboxylic oxygens of amino acid residues Thr107 and Ala111 through hydrogen bonds. nih.gov
Another study performed 3D-QSAR and docking of aminopyridine carboxamides as inhibitors of c-Jun N-terminal kinase-1 (JNK-1). nih.gov The docking results provided a reliable alignment for the 3D-QSAR model and helped to understand the crucial interactions between the aminopyridine-based ligands and the kinase. nih.gov These studies suggest that the this compound scaffold is capable of forming key interactions, such as hydrogen bonds, with protein targets. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors. These potential interactions make it a candidate for docking studies against various protein targets to explore its biological activity.
Advanced Applications of 2 Amino 3 Methoxypyridine in Biological and Catalytic Domains
Medicinal Chemistry and Pharmacological Investigations
The 2-amino-3-methoxypyridine core is a key building block in the design of various pharmacologically active molecules. Its ability to participate in various chemical reactions allows for the synthesis of a wide range of derivatives with potential therapeutic applications.
Development of Janus Kinase 2 (JAK2) Inhibitors based on 3-Methoxypyridine-2-amine Scaffolds
Janus kinases (JAKs) are a family of enzymes that play a crucial role in signal transduction pathways involved in immunity and cell growth. wikipedia.org Dysregulation of JAK2 signaling is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. nih.govnih.gov Consequently, the development of selective JAK2 inhibitors is a significant area of research.
The 3-methoxypyridine-2-amine scaffold has been identified as a promising starting point for the design of novel JAK2 inhibitors. nih.gov Researchers have synthesized and evaluated a series of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives, incorporating a functional 3,5-disubstituted-1H-pyrazole moiety, as potent JAK2 inhibitors. Several of these compounds have demonstrated strong and selective inhibitory activity against the JAK2 kinase. nih.gov For instance, inhibitors with IC50 values in the low nanomolar range have been identified, highlighting the potential of this scaffold in developing new treatments for JAK2-related diseases. nih.gov Furthermore, dual inhibitors of JAK2 and FLT3, another kinase implicated in acute myeloid leukemia (AML), have been developed using 2-aminopyrimidine (B69317) derivatives, which can overcome drug resistance associated with single-target inhibitors. nih.gov
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| 11f | JAK2 | 7.2 | Selective | nih.gov |
| 11g | JAK2 | 6.5 | Selective | nih.gov |
| 11h | JAK2 | 8.0 | Selective | nih.gov |
| 11k | JAK2 | 9.7 | Selective | nih.gov |
| 11r | JAK2 | 2.01 | 51.94-fold vs JAK3 | nih.gov |
| 11r | FLT3 | 0.51 | nih.gov |
Ligand Design for Adenosine (B11128) A1 Receptors
Adenosine receptors, particularly the A1 subtype, are G protein-coupled receptors involved in various physiological processes, making them attractive drug targets. nih.gov The design of selective ligands for the adenosine A1 receptor (A1AR) is a key area of medicinal chemistry. ed.ac.uk
The 2-aminopyridine (B139424) moiety has been utilized in the creation of A1AR ligands. For example, 2-aminopyridine-3,5-dicarbonitrile (B1331539) derivatives have been identified as non-nucleoside agonists of adenosine receptors. nih.gov Furthermore, research into 2-aminothienopyridazines has led to the discovery of novel allosteric modulators and antagonists of the A1AR. nih.gov These findings underscore the versatility of the aminopyridine scaffold in developing ligands with specific activities at adenosine receptors, which could have implications for treating conditions where these receptors play a role. nih.gov
Antimicrobial Activities of Schiff Bases and Metal Complexes Derived from 2-Amino-3-methylpyridine (B33374)
Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, and their metal complexes are known to possess a wide range of biological activities, including antimicrobial properties. nih.govresearchgate.netnih.gov Derivatives of 2-amino-3-methylpyridine have been used to synthesize Schiff bases and their corresponding metal complexes, which have been evaluated for their efficacy against various bacterial and fungal strains. ekb.eg
Studies have shown that Schiff bases derived from 2-amino-3-methylpyridine and their metal (II) complexes with iron, nickel, and cobalt exhibit potential antibacterial and antifungal activities. ekb.eg The chelation of the metal ion to the Schiff base ligand often enhances the antimicrobial effect. The antimicrobial screening of these compounds against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans has demonstrated their potential as antimicrobial agents. ekb.eg
Antimicrobial Activity of Schiff Base and Metal Complexes Derived from 2-hydroxy-1-naphthaldehyde (B42665) and 2-amino-3-methylpyridine
| Microorganism | Schiff Base | Fe(II) Complex | Ni(II) Complex | Co(II) Complex |
| Staphylococcus aureus | + | ++ | ++ | +++ |
| Escherichia coli | + | ++ | ++ | +++ |
| Streptococcus pneumonia | ++ | +++ | +++ | +++ |
| Klebsiella pneumonia | + | ++ | ++ | +++ |
| Aspergillus niger | ++ | +++ | +++ | +++ |
| Candida albicans | + | ++ | ++ | +++ |
| Note: Activity is indicated qualitatively (+, ++, +++). For detailed inhibition zone data, refer to the source. ekb.eg |
Enzyme Inhibition Studies (e.g., α-glucosidase, Tyrosinase)
The inhibitory activity of this compound derivatives against various enzymes is an active area of investigation. For instance, derivatives of this scaffold have been explored as inhibitors of enzymes like α-glucosidase and tyrosinase, which are implicated in metabolic disorders and pigmentation processes, respectively. While specific studies on this compound's direct inhibition of these enzymes are emerging, related aminopyridine structures have shown promise. For example, 2-amino-4-methylpyridine (B118599) has been identified as a potent inhibitor of inducible nitric oxide synthase (NOS II). nih.gov This suggests that the aminopyridine core can be a valuable template for designing inhibitors for a range of enzymes. Further research is needed to fully elucidate the enzyme inhibitory potential of this compound derivatives.
Exploration of Antitumoral, Anti-inflammatory, and other Therapeutic Properties
The therapeutic potential of this compound derivatives extends to anticancer and anti-inflammatory applications.
Antitumoral Properties: The 2-aminopyridine scaffold is a component of various compounds with demonstrated anticancer activity. For example, novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives have been synthesized and screened for their activity against a panel of human tumor cell lines, with some compounds showing significant activity. nih.gov Similarly, (+)-nopinone-based 2-amino-3-cyanopyridines have shown promising anticancer activity against lung, gastric, and breast cancer cell lines. researchgate.net Other research has focused on 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which exhibit potent anti-proliferative activity against certain cancer cell lines. mdpi.com Thiazolo[4,5-d]pyrimidine derivatives have also been investigated as potential anticancer agents. mdpi.com Furthermore, cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2, both of which are important targets in cancer therapy. nih.gov
Anti-inflammatory Properties: Derivatives of pyridine-4-one, which can be related to the aminopyridine structure, have been shown to possess anti-inflammatory effects. nih.gov These compounds, acting as iron chelators, may exert their anti-inflammatory action by inhibiting heme-dependent enzymes like cyclooxygenase (COX). nih.gov Novel 3,5,6-trisubstituted 2-pyridone derivatives have also been synthesized and evaluated for their topical anti-inflammatory activity, with some compounds showing potent inhibition of COX enzymes. nih.gov
Catalytic Applications of Aminopyridine-Based Complexes
Beyond their medicinal applications, aminopyridine derivatives are also valuable ligands in the field of catalysis. The nitrogen atoms in the pyridine (B92270) ring and the amino group can coordinate with metal centers to form stable complexes that can catalyze a variety of organic transformations.
Aminopyridine-based iron catalysts have been developed for asymmetric epoxidation reactions. researchgate.net Furthermore, ruthenium-catalyzed amination of aminopyridines has been achieved through a novel π-coordination activation strategy. acs.org This method allows for the functionalization of aminopyridines by leveraging their interaction with a metal catalyst. Additionally, copper nanoparticles supported on a Schiff-base-functionalized ZSM-5, derived from 2-aminopyridine, have been used as an efficient heterogeneous catalyst for A3 coupling reactions to synthesize propargylamines. rsc.org The structure of aminopyridine catalysts can be tuned to improve their activity and selectivity in reactions such as the functionalization of alcohols. tau.ac.ilresearchgate.net
Homogeneous Catalysis for Organic Transformations (e.g., Hydrogen Transfer Reduction of Ketones with 2-(aminomethyl)pyridine ligands)
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of modern organic synthesis, offering high efficiency and selectivity. helsinki.fi Within this field, aminopyridine derivatives are crucial as ligands that can coordinate to a metal center, influencing its catalytic activity and selectivity. While direct studies on this compound in hydrogen transfer reactions are not extensively documented, the catalytic utility of the closely related aminopyridine structure is well-established through ligands like 2-(aminomethyl)pyridine (also known as 2-picolylamine). wikipedia.orgsigmaaldrich.com
2-(Aminomethyl)pyridine is a common bidentate ligand, meaning it can bind to a metal atom through two donor atoms—the amino nitrogen and the pyridine nitrogen. wikipedia.orgsigmaaldrich.com This chelation effect enhances the stability and defines the geometry of the resulting metal complex. A notable example is its use in the transfer hydrogenation of ketones, a process that reduces ketones to alcohols using a hydrogen donor like isopropanol. Ruthenium complexes incorporating 2-(aminomethyl)pyridine ligands, such as Baratta's catalyst (RuCl₂(PPh₃)₂(ampy)), have demonstrated significant activity in this transformation. wikipedia.org The ligand framework is critical for the catalytic cycle, which involves the coordination of the ketone to the metal center and the subsequent transfer of a hydride from the hydrogen donor.
The electronic properties of the pyridine ring and the nature of the substituents play a vital role in tuning the catalyst's performance. The methoxy (B1213986) group in this compound, being an electron-donating group, can modulate the electron density at the metal center in hypothetical complexes, thereby influencing the kinetics and efficiency of catalytic processes like hydrogenation.
Development of Chiral Catalysts for Enantioselective Reactions
A significant challenge in chemical synthesis is the control of stereochemistry, particularly the production of a single enantiomer of a chiral molecule. Enantioselective catalysis, which uses chiral catalysts to achieve this goal, is of paramount importance, especially in the pharmaceutical industry. The aminopyridine scaffold serves as a valuable platform for designing chiral ligands. By introducing stereogenic centers into the ligand structure, catalysts can be created that facilitate reactions with high enantioselectivity.
Derivatives of aminopyridines can be incorporated into more complex chiral structures to direct the stereochemical outcome of a reaction. For instance, amino acid-based thioamides, hydroxamic acids, and hydrazides have been successfully used as ligands in rhodium-catalyzed asymmetric transfer hydrogenation of ketones. nih.gov These studies reveal that the specific coordination mode of the chiral ligand to the metal center is a determining factor for the enantioselectivity of the reduction, and in some cases, can even switch the resulting enantiomer from (R) to (S). nih.gov The development of chiral catalysts often involves the kinetic resolution of protected amino acid derivatives, where a chiral catalyst selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the other. nih.gov
While specific examples detailing the use of this compound in a chiral catalyst were not found, its structure is amenable to modifications for creating such catalysts. The amino group provides a convenient handle for attaching chiral auxiliaries, which could then direct the stereochemical course of a metal-catalyzed reaction, such as enantioselective reductions, oxidations, or carbon-carbon bond-forming reactions. nih.govnih.gov
Advanced Derivatization Reagents in Analytical Chemistry
In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for analysis by a particular method. Aminopyridine-based reagents have emerged as powerful tools for this purpose, particularly in liquid chromatography and mass spectrometry.
Development for Chiral Separations (e.g., using (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine)
The separation of enantiomers, or chiral separation, is a critical task in many scientific fields. One effective strategy involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques.
A prime example of this strategy involves a reagent structurally related to the aminopyridine family: (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine (MPAPp). elsevierpure.com This novel chiral derivatization reagent was specifically designed for the enantiomeric separation of chiral carboxylic acids using conventional reversed-phase liquid chromatography (LC). elsevierpure.com The MPAPp reagent reacts rapidly with carboxylic acids to form diastereomeric amide derivatives. elsevierpure.com The presence of the chiral center in the MPAPp molecule leads to the formation of two distinct diastereomers from a racemic mixture of a carboxylic acid, which can then be resolved chromatographically. elsevierpure.com This method has proven effective for a range of chiral carboxylic acids, achieving satisfactory separation with high resolution values. elsevierpure.com
| Chiral Carboxylic Acid | Resolution (Rs) | Separation Factor (α) |
| Ketoprofen | 1.82 | - |
| Etodolac | 1.63 | - |
| 3-Hydroxypalmitic acid | 1.35 | - |
| γ-CEHC | 1.55 | - |
| α-Lipoic acid | - | 1.04 |
This table presents the separation efficiency of chiral carboxylic acids after derivatization with MPAPp, as measured by resolution (Rs) and separation factor (α). Data sourced from elsevierpure.com.
Enhancement of Mass Spectrometry Detection Sensitivity
Mass spectrometry (MS) is a powerful analytical technique known for its high sensitivity and selectivity. The sensitivity of MS detection, particularly with electrospray ionization (ESI), can be significantly improved by derivatization. Reagents that introduce a permanently charged or easily ionizable group into the analyte molecule can dramatically enhance the signal intensity.
The aminopyridine moiety is ideal for this purpose. The pyridine nitrogen is basic and readily protonated, creating a positive charge that leads to highly efficient ionization in positive-mode ESI-MS. The derivatization reagent (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine (MPAPp) not only enables chiral separation but also greatly enhances detection sensitivity. elsevierpure.com The detection responses for carboxylic acids derivatized with MPAPp were found to be 25 to 500 times greater than those of the underivatized acids, allowing for detection at the low femtomole level. elsevierpure.com
Another reagent, 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS), was developed for the rapid analysis of amines and amino acids. nih.gov Derivatization with APDS attaches the aminopyridyl group to the analytes. In tandem mass spectrometry (MS/MS), these derivatives produce a common, strong fragment ion (m/z 121) corresponding to the aminopyridyl moiety, which is ideal for selective reaction monitoring (SRM) and improves the reliability and sensitivity of quantification. nih.gov This shared fragmentation pattern allows for the simultaneous analysis of a large number of derivatized compounds in a single run. nih.gov
Future Directions and Emerging Research Perspectives
Discovery of Novel Synthetic Routes and Derivatization Methods
The development of efficient and scalable synthetic pathways is crucial for expanding the accessibility and application of 2-amino-3-methoxypyridine and its derivatives. Current research focuses on refining existing methods and discovering new transformations.
Established synthesis of this compound includes the classical Chichibabin reaction, where 3-methoxypyridine (B1141550) is aminated using sodamide in a solvent like xylene, yielding the desired product. google.comgoogleapis.com An alternative and commonly used route involves the reduction of the precursor 3-methoxy-2-nitropyridine. googleapis.com This reduction can be effectively carried out using palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source, such as hydrogen gas or hydrazine. researchgate.netgoogleapis.com
Future research is geared towards creating more complex molecular architectures from this primary scaffold. Derivatization is a key strategy, and several innovative methods are being explored:
Fused Heterocycles: The reaction of this compound with furan (B31954) in the presence of an acid catalyst like trifluoroacetic acid (TFA) yields 7-methoxyfuro[2,3-c]pyridine, a core structure found in bioactive molecules.
Cross-Coupling Reactions: The compound serves as a precursor for more functionalized pyridines. For instance, it can undergo directed borylation to create 3-methoxy-2-aminopyridine-6-boronic acid. This intermediate is then used in Suzuki-Miyaura cross-coupling reactions to introduce substituents at the 6-position of the pyridine (B92270) ring.
Thienopyrimidine Synthesis: The amine group of this compound is a reactive handle for building larger heterocyclic systems, such as thienopyrimidines, which are of significant interest in drug discovery. chemicalbook.com
These derivatization strategies enable the transformation of a simple starting material into a diverse library of compounds with potential applications in various scientific fields. evitachem.compharmaffiliates.comscbt.com
Application of Advanced Computational Tools for Rational Design
Computational chemistry provides powerful insights into the molecular properties and reactivity of this compound, guiding the rational design of new molecules and experiments. Theoretical studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in understanding its fundamental behavior.
A significant area of computational investigation has been the phenomenon of excited-state intramolecular proton transfer (ESIPT). researchgate.netrsc.org Research has focused on the complex formed between this compound and acetic acid, which is connected by two intermolecular hydrogen bonds. researchgate.netcpsjournals.cnresearchgate.net Upon photo-excitation, these hydrogen bonds are strengthened, facilitating a stepwise excited-state double-proton transfer (ESDPT) reaction. researchgate.netresearchgate.net By scanning the potential energy curves, researchers can model the reaction pathway and understand the energetic barriers involved. researchgate.netresearchgate.net
These computational models are crucial for predicting how modifications to the molecular structure will influence its photophysical properties. This knowledge is valuable for designing novel fluorescent probes and materials with specific optical characteristics.
Table 1: Computational Studies on this compound
| Research Focus | Computational Method | Key Findings | Reference(s) |
|---|---|---|---|
| Excited-State Proton Transfer | DFT / TD-DFT (CAM-B3LYP) | Studied the double-proton transfer mechanism in a complex with acetic acid. | researchgate.netresearchgate.net |
| Hydrogen Bond Strengthening | DFT / TD-DFT | Photo-excitation strengthens intermolecular hydrogen bonds, facilitating proton transfer. | researchgate.netcpsjournals.cn |
| Reaction Pathway | Potential Energy Curve Scanning | The excited-state double-proton transfer (ESDPT) occurs in a stepwise manner. | researchgate.netresearchgate.net |
| Physicochemical Properties | Calculation | Determination of properties like topological polar surface area (TPSA) and number of H-bond donors/acceptors. | ambeed.com |
Targeted Drug Discovery and Development Initiatives
The this compound moiety is a valuable pharmacophore and synthetic intermediate in the quest for new therapeutic agents. chemimpex.com Its structural features allow it to participate in key binding interactions with biological targets, making it an attractive component in drug design.
The compound has been incorporated into a variety of molecular frameworks aimed at treating a range of diseases, most notably cancer and immunological disorders. For example, it has been used as a building block in the synthesis of kinase inhibitors, a major class of anti-cancer drugs. In the development of inhibitors for the BRAF kinase, which is frequently mutated in melanoma, this compound was explored as a bioisosteric replacement for phenol (B47542) or oxime groups to improve drug-like properties. acs.org
Furthermore, derivatives of this compound are central to the synthesis of compounds targeting other critical signaling pathways. These include potent and selective inhibitors of PI3K (phosphoinositide 3-kinase) and inhibitors of the c-Met receptor tyrosine kinase, both of which are implicated in tumor growth and metastasis. chemicalbook.comgoogle.com It has also been used in the synthesis of thienopyrimidine compounds that show HER2 inhibiting activity and in the preparation of selectively substituted quinolines investigated for treating immunological conditions. googleapis.comgoogle.com
Table 2: Drug Discovery Programs Utilizing this compound
| Therapeutic Target | Compound Class | Disease Area | Role of this compound | Reference(s) |
|---|---|---|---|---|
| BRAF Kinase | Triarylimidazoles | Melanoma | Scaffold component, replacing phenol/oxime motifs. | acs.org |
| PI3K | Thienopyrimidines | Cancer | Reagent in the synthesis of the inhibitor scaffold. | chemicalbook.com |
| OX2 Receptor | EMPA | Not specified | Used to synthesize a high-affinity selective antagonist. | chemicalbook.com |
| c-Met | Aminopyridines | Cancer | Key building block for c-Met inhibitors. | google.com |
| TLR7/9 | Substituted Quinolines | Autoimmune Disorders | Starting material for synthesis of immunomodulatory compounds. | googleapis.com |
| HER2 | Thienopyrimidines | Cancer | Intermediate in the synthesis of HER2 inhibitors. | google.com |
Innovation in Catalytic Systems Utilizing Aminopyridine Ligands
The nitrogen atoms of the pyridine ring and the amino group make this compound an excellent ligand for coordinating with metal ions. This property is being harnessed to develop novel catalytic systems for a variety of chemical transformations.
Research has shown its utility in the field of water oxidation catalysis. Copper complexes bearing ligands derived from this compound have been synthesized and studied for their electrochemical properties. researchgate.net In these systems, the electronic effects of the methoxy (B1213986) substituent on the pyridine ring can be used to control the ligand-based oxidation, which is essential for catalytic activity. The ability to tune the electronic structure of the ligand provides a strategy for designing more efficient water oxidation catalysts. researchgate.net
Beyond this specific application, the compound is used more broadly in coordination chemistry to synthesize stable complexes with various transition metals, such as Cobalt(II) and Copper(II). These metal complexes have potential applications in catalysis and materials science, opening up avenues for new research into their reactivity and physical properties.
Integration of Multi-Omics Data in Biological Activity Research
The integration of large-scale biological data from genomics, proteomics, and metabolomics—collectively known as multi-omics—represents a frontier in understanding the biological activity of chemical compounds. This systems biology approach allows for a holistic view of how a molecule like a this compound derivative affects cellular networks.
Currently, specific multi-omics studies focused directly on this compound are not widely reported in the literature. However, this remains a significant area for future exploration. By combining data on gene expression changes (transcriptomics), protein level alterations (proteomics), and metabolic shifts (metabolomics) following treatment with a derivative, researchers could uncover novel mechanisms of action, identify new therapeutic targets, and discover biomarkers for predicting treatment response. As the tools for generating and analyzing multi-omics data become more accessible, their application to compounds built from the this compound scaffold is an expected and promising development.
Q & A
Basic: What are the common synthetic routes for 2-Amino-3-methoxypyridine, and how do reaction conditions affect yield?
Answer:
A widely reported method involves catalytic hydrogenation of 2-nitro-3-methoxypyridine using 10% palladium on activated carbon (Pd/C) under hydrogen gas in a methanol/ethyl acetate solvent system. This method achieves ~100% yield after 3 hours under nitrogen atmosphere . Alternative routes include nucleophilic substitution of halogenated precursors (e.g., 2-chloro-3-methoxypyridine) with ammonia, though yields may vary due to competing side reactions. Reaction parameters such as catalyst loading (e.g., 1.5 g Pd/C per 32 g substrate), solvent polarity, and hydrogen pressure are critical for minimizing byproducts like over-reduced intermediates or dehalogenated derivatives.
Basic: What analytical techniques are recommended for characterizing this compound purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents or unreacted nitro precursors).
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% as per industrial standards) and identifies polar byproducts .
- Melting Point Analysis: Reported mp 29–31°C (lit.) serves as a rapid purity indicator .
- Mass Spectrometry (MS): Validates molecular weight (124.14 g/mol) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives (e.g., brominated analogs)?
Answer:
Discrepancies in NMR or MS data often arise from regioisomeric byproducts. For example, bromination of this compound may yield 5-bromo or 6-bromo isomers depending on directing effects. Strategies include:
- Computational Modeling: Predicts preferential bromination sites using density functional theory (DFT) to align with experimental ¹H NMR shifts .
- 2D NMR (COSY, NOESY): Resolves overlapping signals in complex mixtures .
- X-ray Crystallography: Provides definitive regiochemical assignment for crystalline derivatives .
Advanced: How to design a regioselective functionalization strategy for this compound?
Answer:
- Directing Group Utilization: The amino group directs electrophilic substitution to the C5 position. For example, bromination with N-bromosuccinimide (NBS) in acetic acid selectively produces 5-bromo-2-amino-3-methoxypyridine .
- Protection/Deprotection: Temporary protection of the amino group (e.g., acetylation) redirects reactivity, enabling functionalization at C4 or C6 .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with Pd catalysts introduces aryl/heteroaryl groups at halogenated positions .
Basic: What safety protocols are essential for handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Skin Irrit. Category 2; Eye Irrit. Category 2A) .
- Ventilation: Use fume hoods to avoid inhalation of dust/particulates (STOT SE 3 classification) .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .
Advanced: How to optimize catalytic hydrogenation conditions for nitro-to-amine reduction in this compound synthesis?
Answer:
- Catalyst Screening: Compare Pd/C, Raney Ni, or PtO₂ for activity and selectivity. Pd/C in polar aprotic solvents (e.g., ethyl acetate) minimizes over-reduction .
- Solvent Effects: Methanol improves hydrogen solubility, while ethyl acetate reduces catalyst poisoning by coordinating intermediates.
- Kinetic Monitoring: Use in-situ FTIR or GC-MS to track nitro group consumption and optimize reaction time (typically 2–4 hours) .
Basic: What are the stability concerns for this compound under varying storage conditions?
Answer:
- Light Sensitivity: Degrades via photolytic cleavage of the methoxy group; store in amber glass .
- Thermal Stability: Decomposes above 100°C, releasing ammonia and CO₂; DSC/TGA analysis recommended for long-term storage assessment .
- Moisture: Hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis .
Advanced: How to analyze and mitigate byproduct formation in cross-coupling reactions of this compound?
Answer:
- Byproduct Identification: Common byproducts include homocoupled dimers (e.g., via Ullman coupling) or dehalogenated species. LC-MS/MS and GC-MS are critical for detection .
- Catalytic System Tuning: Additives like tetrabutylammonium bromide (TBAB) suppress protodehalogenation in Suzuki reactions .
- Temperature Control: Lower reaction temperatures (e.g., 60°C vs. 100°C) reduce radical-mediated side reactions .
Basic: What are the regulatory classifications and disposal guidelines for this compound?
Answer:
- GHS Classifications: Skin irritation (Category 2), eye damage (Category 2A), and respiratory sensitization (Category 1B) .
- Disposal: Incinerate at >1000°C with alkaline scrubbers to neutralize acidic gases. Avoid landfill disposal due to aquatic toxicity (WGK 3) .
Advanced: How to employ computational chemistry to predict reaction pathways for this compound derivatives?
Answer:
- DFT Calculations: Model transition states for electrophilic substitution to predict regioselectivity (e.g., C5 vs. C6 bromination) .
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics, guiding solvent selection for optimal yield .
- Docking Studies: For biologically active derivatives, predict binding affinities to target enzymes (e.g., kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
